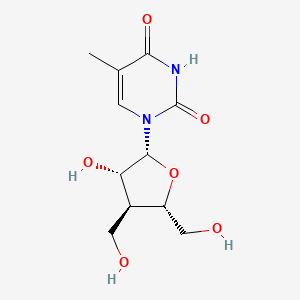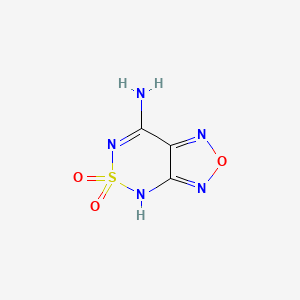
3-Acridin-10-ium-10-ylpropane-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3-Sulfopropyl)acridinium betain typically involves the reaction of acridine with 1,3-propanesultone. The reaction proceeds under controlled conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for 10-(3-Sulfopropyl)acridinium betain are designed to optimize the yield and purity of the compound. These methods often involve large-scale reactions under controlled temperatures and pressures, followed by purification steps such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
10-(3-Sulfopropyl)acridinium betain undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the structure and properties of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce different acridinium compounds .
Wissenschaftliche Forschungsanwendungen
10-(3-Sulfopropyl)acridinium betain is widely used in scientific research due to its unique properties:
Wirkmechanismus
The mechanism of action of 10-(3-Sulfopropyl)acridinium betain involves its interaction with specific molecular targets and pathways. The compound’s fluorescence properties are due to its ability to absorb and emit light at specific wavelengths. This makes it useful in detecting and measuring various species in different environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methoxy-N-(3-sulfopropyl)quinolinium: Another chloride-sensitive fluorescent indicator used in biological applications.
3-(10-Acridinio)propanesulfonate: A similar compound with comparable fluorescence properties.
Uniqueness
10-(3-Sulfopropyl)acridinium betain stands out due to its high durability and stability, making it suitable for long-term applications. Its unique structure also allows for specific interactions with various molecular targets, enhancing its utility in scientific research .
Eigenschaften
Molekularformel |
C16H16NO3S+ |
|---|---|
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
3-acridin-10-ium-10-ylpropane-1-sulfonic acid |
InChI |
InChI=1S/C16H15NO3S/c18-21(19,20)11-5-10-17-15-8-3-1-6-13(15)12-14-7-2-4-9-16(14)17/h1-4,6-9,12H,5,10-11H2/p+1 |
InChI-Schlüssel |
SMKBSSHVLHIPLU-UHFFFAOYSA-O |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=[N+]2CCCS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![propyl N-(9-ethyl-19-oxo-9,14,20-triazapentacyclo[11.7.0.02,10.03,8.014,18]icosa-1(13),2(10),3(8),4,6,11,15,17-octaen-5-yl)carbamate](/img/structure/B12808710.png)

![4-amino-1-[(2R,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12808717.png)


![5'-Chloro-6-nitro-1',3'-dihydrospiro[chromene-2,2'-indole]](/img/structure/B12808739.png)




